![molecular formula C20H19NO2S2 B2502175 2-Phenyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}butanamide CAS No. 1421517-32-9](/img/structure/B2502175.png)
2-Phenyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}butanamide
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Description
2-Phenyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}butanamide, also known as PTM, is a compound that has gained attention in scientific research due to its potential therapeutic applications. PTM belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are being studied as potential treatments for various medical conditions.
Scientific Research Applications
Anti-Inflammatory Properties: Thiophene-based molecules exhibit anti-inflammatory effects, making them relevant for drug development . For instance, suprofen, which contains a 2-substituted thiophene framework, is a nonsteroidal anti-inflammatory drug.
Anticancer Activity: Some thiophene derivatives demonstrate anticancer properties . Researchers continue to explore their potential in cancer therapy.
Antimicrobial Effects: Thiophene-mediated compounds have shown antimicrobial activity . Their use in combating infections is an ongoing area of investigation.
Organic Electronics and Semiconductors
Thiophene derivatives play a crucial role in organic electronics. Here’s how:
Organic Field-Effect Transistors (OFETs): The thiophene ring system contributes to the development of organic semiconductors, including OFETs . These transistors are essential for flexible and low-cost electronic devices.
Organic Light-Emitting Diodes (OLEDs): Thiophene-containing compounds are used in OLED fabrication . OLEDs find applications in displays, lighting, and other optoelectronic devices.
Corrosion Inhibition
Thiophene derivatives serve as corrosion inhibitors in industrial chemistry and material science . Their ability to protect metals from corrosion makes them valuable in various applications.
Pharmaceuticals and Anesthetics
Specific thiophene-based drugs have therapeutic applications:
- Articaine : This compound, containing a 2,3,4-trisubstituted thiophene framework, acts as a voltage-gated sodium channel blocker and is used as a dental anesthetic in Europe .
Synthetic Chemistry and Reactions
Various synthetic methods lead to thiophene derivatives:
- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for obtaining thiophene derivatives . These reactions allow the construction of diverse structures.
Metal Complexing Agents and Insecticides
Thiophene derivatives find applications beyond pharmaceuticals:
Metal Complexation: Some thiophene compounds act as metal complexing agents . Their coordination properties are relevant in materials science and catalysis.
Insecticide Development: Thiophene-based structures contribute to the design of insecticides . Researchers explore their efficacy against pests.
properties
IUPAC Name |
2-phenyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S2/c1-2-16(14-7-4-3-5-8-14)20(23)21-13-15-10-11-18(25-15)19(22)17-9-6-12-24-17/h3-12,16H,2,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALXKTLYQSPIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}butanamide |
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